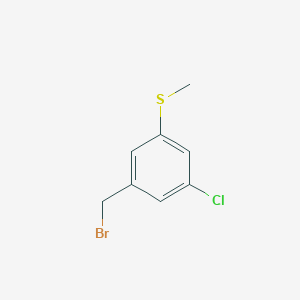
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is an organic compound with a unique structure that includes bromomethyl, chloro, and methylsulfanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-chloro-5-methylsulfanylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can also be employed to obtain the desired monobromide .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The chloro and methylsulfanyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (RSK) in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Environmental Studies: Studied for its role in the degradation of pollutants and its impact on the environment .
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The chloro and methylsulfanyl groups influence the compound’s reactivity and stability, directing electrophilic aromatic substitution reactions to specific positions on the benzene ring .
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-4-chlorobenzene: Similar structure but lacks the methylsulfanyl group.
1-(Bromomethyl)-3-methylbenzene: Similar structure but lacks the chloro and methylsulfanyl groups.
1-(Bromomethyl)-3-chlorobenzene: Similar structure but lacks the methylsulfanyl group.
Uniqueness: 1-(Bromomethyl)-3-chloro-5-methylsulfanylbenzene is unique due to the presence of all three functional groups (bromomethyl, chloro, and methylsulfanyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
IUPAC Name |
1-(bromomethyl)-3-chloro-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXJJHQZQHWKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













